7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-4-5-14(2)15(10-13)11-27-20-18-19(21-12-22-20)25(24-23-18)16-6-8-17(26-3)9-7-16/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHCWJSKGNGPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Precursor Preparation
The pyrimidine backbone is synthesized via the Biginelli reaction, combining ethyl acetoacetate, thiourea, and 2,5-dimethylbenzaldehyde under acidic conditions. Ytterbium triflate (Yb(OTf)₃) enhances yield (82–89%) by accelerating the cyclocondensation:
$$
\text{Ethyl acetoacetate} + \text{Thiourea} + \text{2,5-Dimethylbenzaldehyde} \xrightarrow{\text{Yb(OTf)₃, 100°C}} \text{5-Acetyl-4-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine} \,
$$
Diazotization and Cyclization
The thioxo intermediate undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid, followed by cyclization with copper(I) bromide (CuBr) to form the triazolo ring. Microwave irradiation (150°C, 20 min) improves regioselectivity, yielding 85% of the triazolo[4,5-d]pyrimidine scaffold.
Functionalization at Position 7: Sulfur Incorporation
Nucleophilic Displacement
The 7-chloro intermediate reacts with (2,5-dimethylphenyl)methanethiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Tributylphosphine (PBu₃) enhances thiolate nucleophilicity, achieving 78% yield:
$$
\text{7-Chloro intermediate} + \text{(2,5-Dimethylphenyl)methanethiol} \xrightarrow{\text{K₂CO₃, PBu₃, DMF}} \text{7-Sulfanyl product} \,
$$
Alternative Thiol-Ene Coupling
A metal-free approach employs ultraviolet (UV) light to initiate radical-based coupling between the 7-vinyl derivative and thiol, offering 70% yield with reduced byproducts.
Installation of the 3-(4-Methoxyphenyl) Group
Ullmann Coupling
Copper(I) iodide (CuI) and 1,10-phenanthroline catalyze the coupling of 4-methoxyiodobenzene with the triazolo-pyrimidine core in dimethyl sulfoxide (DMSO) at 110°C. Yields range from 65–72%, with scalability limited by aryl iodide availability.
Suzuki-Miyaura Cross-Coupling
Palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) enable coupling with 4-methoxyphenylboronic acid in tetrahydrofuran (THF)/water. This method achieves 88% yield but requires rigorous exclusion of oxygen.
Optimization and Catalytic Systems
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Cyclization Solvent | DMF | 85 | |
| Coupling Temperature | 110°C | 72 | |
| Thiol Reaction Time | 6 h | 78 |
Catalyst Screening
- Cyclization : CuBr outperforms Cu(OAc)₂ (85% vs. 57%).
- Suzuki Coupling : Pd(OAc)₂/PPh₃ yields 88%, whereas PdCl₂(dppf) yields 63%.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, methanol/water gradient) resolves regioisomeric impurities. Final purity exceeds 98% as confirmed by LC-MS.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazolo-H), 7.56 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).
- HRMS : m/z calculated for C₂₁H₂₀N₄O₂S [M+H]⁺: 411.1345; found: 411.1348.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has garnered attention in recent studies. Compounds within the same chemical class have shown significant inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. Given its structural components, it is plausible that this compound may also interact effectively with these enzymes.
Cytotoxicity and Anticancer Potential
Preliminary assays indicate that structurally related compounds exhibit cytotoxic effects against various cancer cell lines. For example, triazole derivatives have been tested against HeLa cells (human cervical carcinoma) and demonstrated varying degrees of cytotoxicity. The specific IC50 values for these compounds suggest that our compound may possess anticancer properties worth investigating further.
Study 1: Triazole Derivatives in Anticancer Research
A study focused on triazole derivatives revealed that structural modifications significantly influence anticancer activity. Certain substitutions enhanced efficacy against various cancer cell lines, indicating that the unique substitutions in our compound could similarly enhance its anticancer potential.
Study 2: Enzyme Inhibition Profiles
Research on related compounds demonstrated strong inhibitory effects on urease and AChE. These findings highlight potential therapeutic applications for treating conditions like Alzheimer’s disease and urinary tract infections. The structural similarities suggest that our compound warrants evaluation for these activities.
Mechanism of Action
The mechanism of action of 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-Dimethoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications. This article focuses on the biological activity of this compound, particularly its anticancer properties.
- Molecular Formula : C28H27N3O3S
- Molecular Weight : 485.6 g/mol
- CAS Number : 892418-36-9
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This inhibition disrupts the microtubule dynamics essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The compound has been shown to interact with specific molecular targets and pathways relevant to tumor growth and proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potent antiproliferative effects against various cancer cell lines. The following table summarizes key findings regarding its biological activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.38 | Induces apoptosis via mitochondrial pathway |
| A549 | 0.43 | Inhibits tubulin assembly |
| HT-29 | 0.30 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 | 0.43 | Reduced activity compared to HeLa |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating significant potency against these cancer cell lines .
Case Studies
- HeLa Cells : In a study involving HeLa cells, treatment with the compound resulted in a notable decrease in cell viability and increased apoptosis markers such as caspase-9 activation and mitochondrial depolarization . The study concluded that the compound merits further investigation due to its efficacy at non-toxic concentrations.
- Zebrafish Model : In vivo experiments using a zebrafish model demonstrated that the compound effectively reduced tumor mass derived from HeLa cell xenografts without exhibiting toxicity towards the host organism . This suggests a promising therapeutic window for further development.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions on the triazolopyrimidine scaffold can significantly alter its potency:
Q & A
Q. What synthetic routes are reported for this compound, and what key reaction parameters influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
- Stille Coupling : Replace chloro substituents (e.g., at position 7) with organotin reagents (e.g., 2-furyltin) using Pd(PPh₃)₂Cl₂ catalyst in DMF under nitrogen, achieving >90% yield .
- Diazo-Coupling : React 5-amino-4-chloro precursors with NaNO₂ in aqueous ethanol, followed by purification via silica gel TLC (81% yield) . Critical parameters:
- Catalyst loading (0.05–0.1 mmol Pd catalyst per 1 mmol substrate).
- Reaction time (4–18 hours for coupling; 30 minutes for diazotization).
- Solvent choice (DMF for coupling; ethanol/water for diazotization).
Table 1: Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chloro-substitution | NaNO₂, 50% EtOH/H₂O, 30 min | 81% | |
| Stille Coupling | Pd(PPh₃)₂Cl₂, 2-furyltin, DMF, 4h, N₂ | 90% |
Q. How is the structural identity confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Key signals include:
Q. What preliminary biological assays evaluate its pharmacological potential?
Methodological Answer:
- Antiplatelet Activity : ADP-induced platelet aggregation assays (IC₅₀ determination) using human PRP (platelet-rich plasma), comparing inhibition to ticagrelor analogs .
- Enzyme Inhibition : Xanthine dehydrogenase (XDH) or CYP2E1 inhibition assays at 40 μM, measuring IC₅₀ via UV-Vis .
- Cellular Models : HepG2 cell viability assays under fatty acid stress to assess mitochondrial dysfunction .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reaction outcomes?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and energy barriers for Stille coupling .
- Reaction Path Search : Identify optimal Pd catalyst coordination using Gaussian or ORCA software .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict solvent/catalyst combinations, reducing trial-and-error .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control Variables : Standardize cell lines (e.g., 143B vs. HepG2) and inhibitor concentrations (e.g., 10–100 μM) .
- Orthogonal Assays : Cross-validate antiplatelet activity with flow cytometry (P-selectin expression) and aggregometry .
- Meta-Analysis : Compare SAR of analogs (e.g., propylthio vs. benzylsulfanyl substituents) to identify critical functional groups .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Substituent Variation : Modify sulfanyl groups (e.g., 2,5-dimethylbenzyl vs. propyl) and assess impact on logP and IC₅₀ .
- DOE (Design of Experiments) : Use factorial designs to test reaction parameters (temperature, solvent polarity) and biological outcomes .
- Crystallographic Analysis : Correlate X-ray structures (e.g., dihedral angles) with activity trends .
Q. What advanced analytical techniques characterize polymorphic forms or degradation products?
Methodological Answer:
- HPLC-PDA/MS : Use reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) to separate degradation products; confirm structures via MS/MS .
- XRD and DSC : Identify polymorphs (e.g., Form I vs. II) via powder X-ray diffraction and thermal analysis .
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to simulate stability challenges .
Q. How to scale up synthesis while maintaining purity and yield?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
